molecular formula C19H24FN3O B12239028 N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

Cat. No.: B12239028
M. Wt: 329.4 g/mol
InChI Key: UBFGRQYELAIUOS-UHFFFAOYSA-N
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Description

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluoromethoxyphenyl group and a methylpyridinylamine moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluoromethoxyphenyl group through nucleophilic substitution reactions. The final step involves the coupling of the piperidine derivative with the methylpyridinylamine under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring high yield and purity. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The fluoromethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution often requires catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, amines, and substituted aromatic compounds.

Scientific Research Applications

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(3-chloro-4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
  • N-{1-[(3-fluoro-4-methylphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

Uniqueness

N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to the presence of the fluoromethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H24FN3O

Molecular Weight

329.4 g/mol

IUPAC Name

N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C19H24FN3O/c1-22(19-5-3-4-10-21-19)16-8-11-23(12-9-16)14-15-6-7-18(24-2)17(20)13-15/h3-7,10,13,16H,8-9,11-12,14H2,1-2H3

InChI Key

UBFGRQYELAIUOS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC(=C(C=C2)OC)F)C3=CC=CC=N3

Origin of Product

United States

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